4-Methoxy-3,6-dimethyl-1-oxo-1lambda~5~-pyridazine
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Overview
Description
4-Methoxy-3,6-dimethyl-1-oxo-1lambda~5~-pyridazine is a heterocyclic compound that features a pyridazine ring substituted with methoxy and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3,6-dimethyl-1-oxo-1lambda~5~-pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxy-3,6-dimethylpyridazine-1,2-dione with suitable reagents to introduce the desired functional groups . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3,6-dimethyl-1-oxo-1lambda~5~-pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-Methoxy-3,6-dimethyl-1-oxo-1lambda~5~-pyridazine involves its interaction with specific molecular targets and pathways. For example, it has been shown to modulate glutamate receptors, which play a crucial role in neurotransmission and are implicated in various neurological disorders . The compound’s effects are mediated through binding to these receptors, altering their activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridazine derivatives such as:
- 4-Methoxy-6-oxo-1-aryl-pyridazine-3-carboxamide
- 3,6-Dimethylpyridazine-1,2-dione
- Pyridazinone derivatives
Uniqueness
4-Methoxy-3,6-dimethyl-1-oxo-1lambda~5~-pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
57599-51-6 |
---|---|
Molecular Formula |
C7H10N2O2 |
Molecular Weight |
154.17 g/mol |
IUPAC Name |
4-methoxy-3,6-dimethyl-1-oxidopyridazin-1-ium |
InChI |
InChI=1S/C7H10N2O2/c1-5-4-7(11-3)6(2)8-9(5)10/h4H,1-3H3 |
InChI Key |
FEUGOFDNYYOMRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=[N+]1[O-])C)OC |
Origin of Product |
United States |
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